4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyrazolyl group at the 6-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may target certain enzymes or receptors involved in the life cycle of parasites.
Mode of Action
A molecular simulation study suggests that it has a desirable fitting pattern in the active site of certain enzymes, characterized by lower binding free energy . This indicates that the compound may interact with its targets by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
Given its antipromastigote activity , it is plausible that it interferes with the biochemical pathways essential for the survival and replication of parasites.
Result of Action
Its significant inhibitory activity suggests that it may lead to the death of parasites by disrupting their essential biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6-position is replaced by the pyrazolyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidines.
Oxidation and Reduction: The pyrazolyl group can undergo oxidation or reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrazole derivatives, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a pyridazine ring instead of a pyrimidine ring, resulting in different reactivity and applications.
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes .
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114833-95-3 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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